

# An In-Depth Technical Guide to the Chemical Structure and Properties of Midafotel

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Midafotel**, also known as CPPene or SDZ EAA 494, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of **Midafotel**. It includes a detailed summary of its chemical and physical characteristics, a review of its mechanism of action as an NMDA receptor antagonist, and a compilation of available quantitative pharmacological data. This document also outlines key experimental methodologies for the study of **Midafotel** and visualizes its interaction with the NMDA receptor signaling pathway.

## **Chemical Structure and Properties**

**Midafotel** is a piperazine derivative with a phosphonopropenyl substituent. Its chemical structure is characterized by a piperazine-2-carboxylic acid core.

Chemical Name (IUPAC): (R)-4-[(E)-3-phosphonoprop-2-enyl]piperazine-2-carboxylic acid[1]

Table 1: Chemical and Physical Properties of Midafotel



| Property          | Value                                                                                                                                  | Reference(s) |  |
|-------------------|----------------------------------------------------------------------------------------------------------------------------------------|--------------|--|
| CAS Number        | 117414-74-1                                                                                                                            | [1]          |  |
| Molecular Formula | C <sub>8</sub> H <sub>15</sub> N <sub>2</sub> O <sub>5</sub> P                                                                         | [1]          |  |
| Molecular Weight  | 250.191 g/mol                                                                                                                          | [1]          |  |
| Appearance        | White to off-white solid                                                                                                               |              |  |
| SMILES            | C1CN(CINVALID-LINK<br>C(=O)O)C/C=C/P(=O)(O)O                                                                                           |              |  |
| InChI             | InChI=1S/C8H15N2O5P/c11-<br>8(12)7-6-10(4-2-9-7)3-1-5-<br>16(13,14)15/h1,5,7,9H,2-<br>4,6H2,(H,11,12)<br>(H2,13,14,15)/b5-1+/t7-/m1/s1 | _            |  |

Note: Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **Midafotel** are not readily available in the public domain. Researchers would need to perform these analyses on a pure sample to obtain this information.

#### **Mechanism of Action**

**Midafotel** functions as a competitive antagonist at the NMDA receptor. The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity and memory formation.





Click to download full resolution via product page

**Midafotel** competes with the endogenous agonist, glutamate, for the binding site on the GluN2 subunit of the NMDA receptor. By occupying this site without activating the receptor, **Midafotel** prevents the glutamate-induced conformational change necessary for ion channel opening. This blockade of the ion channel prevents the influx of Ca<sup>2+</sup> ions into the neuron, thereby inhibiting downstream signaling cascades.



### **Pharmacological Data**

**Midafotel** has been characterized in a variety of in vitro and in vivo studies, demonstrating its potency and selectivity as an NMDA receptor antagonist.

Table 2: Pharmacological Parameters of Midafotel

| Parameter                          | Value              | Species/Assay<br>Condition                                  | Reference(s) |
|------------------------------------|--------------------|-------------------------------------------------------------|--------------|
| ED50                               | 39 nM              | NMDA-induced<br>depolarizations in rat<br>neocortical slice |              |
| Binding Affinity (K <sub>i</sub> ) | Data not available |                                                             | -            |
| IC50                               | Data not available | _                                                           |              |

Note: While **Midafotel** is known to be a potent antagonist, specific K<sub>i</sub> and IC<sub>50</sub> values from competitive radioligand binding assays and functional assays are not consistently reported in publicly accessible literature.

Pharmacokinetics: Preclinical studies indicated that **Midafotel** possesses a pharmacokinetic profile that was initially considered suitable for clinical development. It is excreted unchanged via the renal system and does not produce toxic byproducts. However, detailed pharmacokinetic parameters such as half-life, volume of distribution, and clearance in various species are not extensively documented in publicly available sources.

#### **Experimental Protocols**

Detailed experimental protocols for the synthesis and key pharmacological evaluations of **Midafotel** are not fully available. The following sections provide generalized methodologies based on common practices in the field.

# **Chemical Synthesis**

A specific, detailed synthesis protocol for **Midafotel** is not publicly available. However, the synthesis would likely involve the reaction of (R)-piperazine-2-carboxylic acid with a suitable



phosphonopropenylating agent. The synthesis of piperazine-2-carboxylic acid derivatives often starts from commercially available precursors and involves multiple steps of protection, coupling, and deprotection.



Click to download full resolution via product page

### **NMDA Receptor Binding Assay**

A competitive radioligand binding assay can be used to determine the binding affinity ( $K_i$ ) of **Midafotel** for the NMDA receptor.

General Protocol:



- Membrane Preparation: Prepare crude synaptic membranes from a suitable source, such as rat cerebral cortex.
- Incubation: Incubate the membranes with a fixed concentration of a radiolabeled competitive NMDA receptor antagonist (e.g., [³H]CPP) and varying concentrations of unlabeled
  Midafotel.
- Separation: Separate the bound from free radioligand by rapid filtration.
- Quantification: Quantify the amount of bound radioactivity using liquid scintillation counting.
- Data Analysis: Determine the IC<sub>50</sub> value (the concentration of Midafotel that inhibits 50% of the specific binding of the radioligand) and calculate the K<sub>i</sub> value using the Cheng-Prusoff equation.

# In Vivo Neuroprotection Model: Middle Cerebral Artery Occlusion (MCAO)

Midafotel's neuroprotective effects were evaluated in a cat model of focal cerebral ischemia.

General Protocol (based on similar studies):

- Animal Preparation: Anesthetize adult cats and monitor physiological parameters (e.g., blood pressure, blood gases).
- MCAO Induction: Surgically expose and occlude the middle cerebral artery to induce focal ischemia.
- Drug Administration: Administer **Midafotel** or vehicle intravenously at a predetermined time relative to the occlusion.
- Assessment of Infarct Volume: After a set period of reperfusion or continued occlusion, euthanize the animals and perfuse the brains. Section the brains and stain with a marker for viable tissue (e.g., 2,3,5-triphenyltetrazolium chloride) to delineate the infarct area.
- Data Analysis: Quantify the infarct volume and compare between the Midafotel-treated and vehicle-treated groups.



## **Downstream Signaling Pathways**

By blocking NMDA receptor-mediated Ca<sup>2+</sup> influx, **Midafotel** inhibits the activation of numerous downstream signaling cascades that are crucial for synaptic plasticity and, in cases of overactivation, excitotoxicity.





#### Click to download full resolution via product page

Key pathways inhibited by **Midafotel** include the activation of calcium/calmodulin-dependent protein kinase II (CaMKII) and the extracellular signal-regulated kinase (ERK) pathway. These kinases are involved in the phosphorylation of transcription factors such as the cAMP response element-binding protein (CREB), which regulates the expression of genes involved in synaptic plasticity and neuronal survival.

## **Clinical Development and Outlook**

**Midafotel** showed promise in preclinical studies for the treatment of conditions associated with excitotoxicity, such as epilepsy and neuropathic pain. However, it was discontinued from clinical trials due to a lack of efficacy and the occurrence of adverse side effects. The failure of **Midafotel** in the clinical setting highlights the challenges of translating the neuroprotective effects of NMDA receptor antagonists from animal models to human patients.

#### Conclusion

**Midafotel** is a well-characterized potent and competitive NMDA receptor antagonist with a clear mechanism of action. While it demonstrated significant neuroprotective effects in preclinical models, its clinical development was halted. The information compiled in this technical guide provides a solid foundation for researchers interested in the chemical and pharmacological properties of **Midafotel** and similar NMDA receptor antagonists. Further research to obtain detailed spectroscopic and pharmacokinetic data, as well as a deeper understanding of its downstream signaling effects, would be valuable for the scientific community.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

1. Midafotel - Wikipedia [en.wikipedia.org]



 To cite this document: BenchChem. [An In-Depth Technical Guide to the Chemical Structure and Properties of Midafotel]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677130#chemical-structure-of-midafotel]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com